![molecular formula C13H16FNO2 B2407740 N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide CAS No. 2305474-98-8](/img/structure/B2407740.png)
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an immunosuppressant, but its unique mechanism of action has led to its investigation for the treatment of various diseases, including multiple sclerosis, cancer, and transplant rejection.
Mechanism of Action
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide acts by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, preventing them from leaving the lymph nodes and entering the circulation. This leads to a reduction in the number of immune cells in the peripheral blood, resulting in immunosuppression. This compound also has other effects, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including modulation of the immune system, inhibition of cell proliferation, and induction of apoptosis. This compound has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide has several advantages for use in laboratory experiments, including its well-defined mechanism of action and its ability to modulate the immune system. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.
Future Directions
There are several potential future directions for research on N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide, including:
1. Investigating its potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus.
2. Exploring its potential as an anti-cancer agent, particularly in combination with other therapies.
3. Investigating its potential use in the prevention of transplant rejection in other organs, such as the liver and lung.
4. Investigating its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
5. Developing new formulations of this compound that improve its efficacy and reduce its toxicity.
In conclusion, this compound has shown great promise as a potential therapeutic agent for a range of diseases. Its well-defined mechanism of action and its ability to modulate the immune system make it a valuable tool for laboratory research. Further studies are needed to fully understand its potential applications and to develop new formulations that improve its efficacy and reduce its toxicity.
Synthesis Methods
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide is synthesized from myriocin, a natural product isolated from the fungus Isaria sinclairii. The synthesis involves several steps, including protection of the hydroxyl group, reduction of the double bond, and coupling with the amine. The final product is obtained through deprotection and purification steps.
Scientific Research Applications
N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of multiple sclerosis. Clinical trials have shown that this compound can reduce the frequency of relapses and slow the progression of disability in patients with relapsing-remitting multiple sclerosis. This compound has also been investigated for its potential use in preventing transplant rejection and treating various types of cancer.
properties
IUPAC Name |
N-[1-(5-fluoro-2-methoxyphenyl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-4-11(15-13(16)5-2)10-8-9(14)6-7-12(10)17-3/h5-8,11H,2,4H2,1,3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGSSBRQOHZTHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)OC)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2407660.png)
![Methyl 5-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2407662.png)
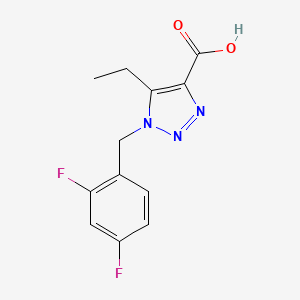
![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2407665.png)
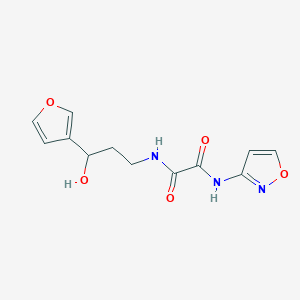
![4-(4-Chlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2407668.png)
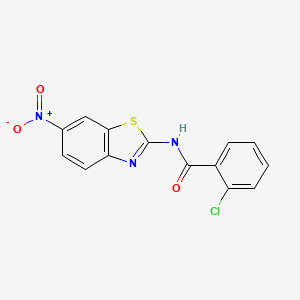
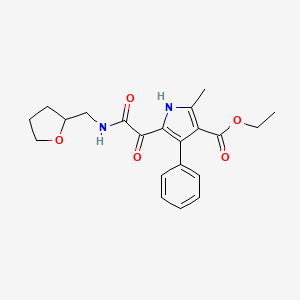

![5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2407672.png)
![methyl 4-[4-(ethoxycarbonyl)phenyl]-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2407673.png)
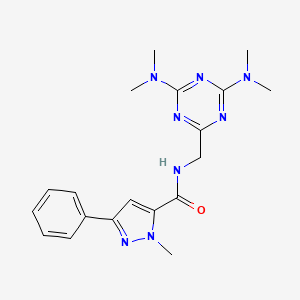
![N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2407679.png)
![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)